Ent-alpha-C Dapagliflozin (Dapagliflozin Impurity)

Description

Ent-alpha-C Dapagliflozin is a chiral impurity of dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used to treat type 2 diabetes and heart failure. This impurity arises during the synthesis or degradation of dapagliflozin due to stereochemical variations or process-related by-products. Its presence in pharmaceutical formulations must be rigorously controlled, as impurities can impact drug safety, efficacy, and regulatory compliance .

Ent-alpha-C Dapagliflozin is classified as a stereoisomer, likely differing from the parent compound in the configuration of the glucose moiety or the aryl substituents. Regulatory agencies such as the FDA and EMA mandate that impurities like Ent-alpha-C be identified, quantified, and maintained below thresholds defined by toxicological assessments (typically ≤0.15% for unidentified impurities) .

Properties

Molecular Formula |

C21H25ClO6 |

|---|---|

Molecular Weight |

408.9 g/mol |

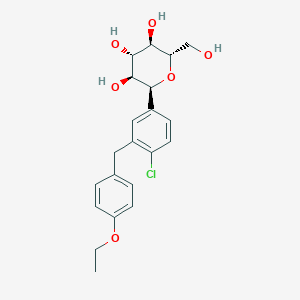

IUPAC Name |

(2S,3S,4S,5R,6S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21-/m0/s1 |

InChI Key |

JVHXJTBJCFBINQ-WHZJULEDSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Ent-alpha-C Dapagliflozin are not extensively documented in the public domain. it is typically synthesized through organic synthesis techniques involving multiple steps of chemical reactions. Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high purity and yield .

Chemical Reactions Analysis

Ent-alpha-C Dapagliflozin can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ent-alpha-C Dapagliflozin has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Dapagliflozin.

Biology: It is used in biological studies to understand the metabolic pathways and interactions of Dapagliflozin.

Medicine: It is used in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of Dapagliflozin.

Industry: It is used in the production and quality control of Dapagliflozin.

Mechanism of Action

The mechanism of action of Ent-alpha-C Dapagliflozin is similar to that of Dapagliflozin. It inhibits the sodium-glucose co-transporter type 2 (SGLT2) in the proximal renal tubules, reducing the reabsorption of filtered glucose and promoting urinary glucose excretion. This helps in lowering blood glucose levels in patients with type 2 diabetes .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares Ent-alpha-C Dapagliflozin with other dapagliflozin impurities and related compounds:

| Compound | Type | CAS No. | Molecular Formula | Key Structural Differences | Source |

|---|---|---|---|---|---|

| Ent-alpha-C Dapagliflozin | Chiral impurity | 2444702-80-9 | C21H26O6 | Stereoisomeric variation in glucose or aryl group | Synthesis by-product |

| Dapagliflozin β-Furanose | Isomer | 1807632-93-4 | C15H14Br2O | Furanose ring configuration (β vs. α anomer) | Degradation/Process |

| Dapagliflozin Ketone Impurity | Oxidation product | N/A | C21H24O6 | Oxidation of hydroxyl group to ketone | Oxidative degradation |

| Dapagliflozin Dimer | Dimerization product | N/A | C42H52O12 | Covalent linkage of two dapagliflozin molecules | High-temperature synthesis |

| Dapagliflozin C-2 Racemate | Chiral impurity | N/A | C21H26O6 | Racemization at C-2 position of glucose | Synthesis impurity |

Notes:

Analytical Separation and Quantification

A validated HPLC method () separates dapagliflozin and its six impurities with the following parameters:

- Column : C18 (250 mm × 4.6 mm, 5 µm)

- Mobile Phase : Gradient of phosphate buffer (pH 3.0) and acetonitrile

- Detection : UV at 225 nm

- Key Metrics : Resolution >2.0, tailing factor <2.0, theoretical plates >2000

Retention Time Comparison :

- Dapagliflozin: 12.5 minutes

- Ent-alpha-C: 14.2 minutes (distinct from β-furanose at 13.8 minutes) .

Formation Pathways and Stability

- Ent-alpha-C : Forms during synthesis due to incomplete stereochemical control. Stable under neutral pH but degrades in acidic/basic conditions .

- β-Furanose Isomer: Generated during prolonged storage or exposure to moisture. Less stable than α-anomers .

- Ketone Impurity : Produced under oxidative stress (e.g., peroxide exposure). Requires antioxidants for control .

Regulatory and Toxicological Considerations

- Ent-alpha-C: Classified as a "qualified impurity" with acceptable limits based on genotoxicity studies .

- Dimer: Limited toxicological data; capped at 0.10% as per ICH Q3A guidelines .

Research Findings and Implications

- Chromatographic Behavior: Ent-alpha-C elutes later than dapagliflozin, enabling precise quantification. Its separation from β-furanose is critical for accurate impurity profiling .

- Stability Studies : Ent-alpha-C levels increase under accelerated storage (40°C/75% RH), necessitating pH-controlled formulations (pH 6.0–6.8) to minimize degradation .

- Comparative Toxicity: While Ent-alpha-C is considered low-risk, structural analogs like brominated impurities (e.g., C15H14Br2O) require rigorous genotoxicity evaluation due to reactive electrophilic groups .

Biological Activity

Ent-alpha-C Dapagliflozin, also known as Dapagliflozin Impurity, is a compound derived from dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor widely used in the management of type 2 diabetes mellitus. This article delves into the biological activity of Ent-alpha-C Dapagliflozin, exploring its pharmacological effects, mechanisms of action, and clinical implications through a comprehensive review of relevant studies and data.

Dapagliflozin and its impurities, including Ent-alpha-C, primarily function by inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, dapagliflozin promotes glucosuria (excretion of glucose in urine), leading to lower blood glucose levels. The inhibition of SGLT2 results in:

- Increased Glycosuria : Facilitates glucose elimination from the body.

- Weight Loss : Associated with caloric loss due to glucose excretion.

- Cardiovascular Benefits : Observed reductions in heart failure hospitalizations and cardiovascular mortality in patients with diabetes .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of dapagliflozin provides insights into its biological activity:

- Absorption : Maximum plasma concentration (C_max) occurs approximately 1-2 hours post-administration. The oral bioavailability is around 78% .

- Protein Binding : Approximately 91% protein-bound, which remains consistent across various patient populations .

- Metabolism : Primarily metabolized via glucuronidation to inactive metabolites, with minor pathways involving cytochrome P450 enzymes .

Efficacy in Diabetes Management

Numerous studies have demonstrated the efficacy of dapagliflozin in managing glycemic control among patients with type 2 diabetes. For instance:

- A study reported a significant reduction in HbA1c levels by 0.38% after 24 weeks compared to placebo, with sustained effects over one year .

- In patients with higher baseline HbA1c levels (≥9.0%), reductions were even more pronounced (−0.99%) .

Cardiovascular Outcomes

Research indicates that dapagliflozin not only aids glycemic control but also has protective cardiovascular effects:

- A cohort study indicated that patients on dapagliflozin had a higher incidence of all-cause mortality or hospitalization compared to those on empagliflozin but showed similar rates of adverse events .

- Another analysis highlighted significant reductions in heart failure hospitalizations among patients treated with dapagliflozin .

Comparative Analysis of Biological Activity

| Parameter | Dapagliflozin | Ent-alpha-C Dapagliflozin |

|---|---|---|

| SGLT2 Inhibition | Yes | Yes |

| Glycemic Control | Significant | Limited data available |

| Cardiovascular Benefit | Yes | Limited data available |

| Metabolism | Glucuronidation | Similar metabolic pathways |

| Adverse Effects | Hypoglycemia, UTIs | Unknown |

Case Studies and Research Findings

- Metabolomic Profiling Study : This study assessed the effects of dapagliflozin on metabolic pathways in heart failure patients. It found that dapagliflozin treatment led to increased ketone-related metabolites, suggesting alterations in energy metabolism .

- Glucagon Secretion Study : Research indicated that dapagliflozin could promote glucagon secretion via SGLT2 inhibition in pancreatic alpha cells, potentially complicating glycemic control in certain patients .

- Long-term Efficacy Study : A longitudinal study demonstrated sustained reductions in HbA1c and weight over a year among patients treated with dapagliflozin, reinforcing its role as an effective long-term treatment option for type 2 diabetes .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Ent-alpha-C Dapagliflozin in drug formulations?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with gradient elution is the gold standard. Key parameters include:

- Column : Xbridge Phenyl C18 (250 × 4.6 mm, 5 μm) .

- Mobile Phase : 0.05% trifluoroacetic acid (aqueous) and acetonitrile .

- Retention Time : Ent-alpha-C Dapagliflozin elutes at ~19.075 minutes under optimized conditions .

- Validation : System suitability (RSD ≤ 2%), linearity (R² ≥ 0.999), and accuracy (50–150% recovery) are critical per ICH guidelines .

Q. How are impurities like Ent-alpha-C Dapagliflozin identified and distinguished from the active pharmaceutical ingredient (API)?

- Methodological Answer : Use hyphenated techniques such as LC-MS and NMR for structural elucidation:

- LC-MS : Identifies molecular ions (e.g., [M+H]⁺ m/z 424.87 for Ent-alpha-C) and fragmentation patterns .

- NMR : Confirms functional groups (e.g., benzylic hydroxy groups) via ¹H and ¹³C spectra .

- Chromatographic Resolution : Ensure baseline separation (resolution >1.5) from Dapagliflozin and other impurities .

Q. What are the regulatory thresholds for impurities like Ent-alpha-C Dapagliflozin in drug products?

- Methodological Answer : ICH Q3A/B guidelines stipulate:

- Identification Threshold : ≥0.10% for unspecified impurities .

- Qualification Threshold : ≥0.15% for process-related impurities .

- Safety Assessment : Impurities exceeding thresholds require toxicological evaluation .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges between Ent-alpha-C Dapagliflozin and structurally similar impurities?

- Methodological Answer :

- Gradient Optimization : Adjust acetonitrile concentration and flow rate to improve peak separation (e.g., 0.8 mL/min for 5-BC and 4-BC impurities) .

- Column Chemistry : Test alternative columns (e.g., C8 or phenyl-hexyl phases) to exploit hydrophobicity differences .

- Forced Degradation Studies : Expose the API to stress conditions (acid/alkali hydrolysis, oxidation) to isolate degradation products and refine method specificity .

Q. What strategies are used to characterize unknown impurities co-occurring with Ent-alpha-C Dapagliflozin?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Assign exact masses (e.g., m/z 579.12 for Impurity K) and isotopic patterns .

- Stability-Indicating Methods : Correlate impurity profiles under accelerated stability conditions (40°C/75% RH for 6 months) with degradation pathways .

- Synthetic Standards : Synthesize suspected impurities (e.g., benzylic hydroxy derivatives) for spiking studies to confirm retention times .

Q. How should researchers design experiments to assess the impact of Ent-alpha-C Dapagliflozin on drug efficacy and safety?

- Methodological Answer :

- In Vitro Models : Test impurity cytotoxicity in renal proximal tubule cells (e.g., HK-2 cells) to evaluate nephrotoxicity risks .

- Pharmacokinetic Studies : Compare impurity exposure levels in animal models with human thresholds (e.g., ≤0.15% daily intake) .

- Comparative Potency Assays : Measure sodium-glucose cotransporter 2 (SGLT2) inhibition by Ent-alpha-C vs. Dapagliflozin to assess functional impact .

Q. How can conflicting data on impurity stability profiles be reconciled in method validation?

- Methodological Answer :

- Robustness Testing : Vary pH (±0.2), temperature (±5°C), and mobile phase composition (±2% acetonitrile) to identify critical method parameters .

- Multivariate Analysis : Use design-of-experiment (DoE) models to assess interactions between variables (e.g., column age vs. retention time drift) .

- Cross-Validation : Compare results across labs using harmonized protocols (e.g., USP <621> for chromatographic methods) .

Methodological Frameworks for Research Design

Q. What frameworks guide hypothesis-driven research on impurity mechanisms?

- Methodological Answer :

- PICO Framework : Define Population (e.g., Dapagliflozin API), Intervention (e.g., Ent-alpha-C exposure), Comparison (e.g., impurity-free control), Outcome (e.g., SGLT2 activity) .

- FINER Criteria : Ensure hypotheses are Feasible (e.g., scalable synthesis), Novel (e.g., unreported degradation pathways), and Relevant to regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.